molecular formula C15H20ClNO4S B13253728 Benzyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate

Benzyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate

Cat. No.: B13253728
M. Wt: 345.8 g/mol
InChI Key: HJVOOMLOIFWVRU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloride and chlorosulfonyl ethyl compounds under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its piperidine moiety.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for enzymes like cholinesterase.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine moiety is known to bind to enzyme active sites, inhibiting their activity. This compound can interact with cholinesterase receptors, providing good binding to the catalytic site and interacting with amino acid residues such as tryptophan and phenylalanine .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

Benzyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate is unique due to its specific combination of a benzyl group, a chlorosulfonyl ethyl group, and a piperidine ring. This structure provides distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C15H20ClNO4S

Molecular Weight

345.8 g/mol

IUPAC Name

benzyl 2-(2-chlorosulfonylethyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H20ClNO4S/c16-22(19,20)11-9-14-8-4-5-10-17(14)15(18)21-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2

InChI Key

HJVOOMLOIFWVRU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CCS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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